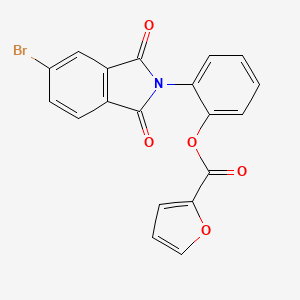
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-BROMO-1,3-DIOXOISOINDOL-2-YL)PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a unique combination of a brominated isoindoline-1,3-dione moiety and a furan-2-carboxylate group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-(5-BROMO-1,3-DIOXOISOINDOL-2-YL)PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the brominated isoindoline-1,3-dione intermediate. One common method involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb in a solvent mixture of isopropanol and water under reflux conditions . The resulting intermediate is then coupled with a furan-2-carboxylate derivative under appropriate conditions to yield the final product.
Chemical Reactions Analysis
2-(5-BROMO-1,3-DIOXOISOINDOL-2-YL)PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the isoindoline-1,3-dione moiety can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.
Coupling Reactions: The furan-2-carboxylate group can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Scientific Research Applications
2-(5-BROMO-1,3-DIOXOISOINDOL-2-YL)PHENYL FURAN-2-CARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-BROMO-1,3-DIOXOISOINDOL-2-YL)PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The brominated isoindoline-1,3-dione moiety is known to bind to certain enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The furan-2-carboxylate group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
2-(5-BROMO-1,3-DIOXOISOINDOL-2-YL)PHENYL FURAN-2-CARBOXYLATE can be compared with other similar compounds, such as:
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound features a similar brominated isoindoline-1,3-dione moiety but with a piperidine-2,6-dione group instead of a furan-2-carboxylate.
5-Bromo-1,3-dioxoisoindoline derivatives: These compounds share the brominated isoindoline-1,3-dione core but differ in the substituents attached to the phenyl ring.
The uniqueness of 2-(5-BROMO-1,3-DIOXOISOINDOL-2-YL)PHENYL FURAN-2-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C19H10BrNO5 |
|---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
[2-(5-bromo-1,3-dioxoisoindol-2-yl)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C19H10BrNO5/c20-11-7-8-12-13(10-11)18(23)21(17(12)22)14-4-1-2-5-15(14)26-19(24)16-6-3-9-25-16/h1-10H |
InChI Key |
NRRPOWLLNAIICF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















